methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
Brand Name: Vulcanchem
CAS No.: 1349171-59-0
VCID: VC7691776
InChI: InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-12-5-4-6-13(8-12)14(17)18-3/h4-8H,9H2,1-3H3
SMILES: CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)OC)C
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

CAS No.: 1349171-59-0

Cat. No.: VC7691776

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate - 1349171-59-0

Specification

CAS No. 1349171-59-0
Molecular Formula C14H16N2O2
Molecular Weight 244.294
IUPAC Name methyl 3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate
Standard InChI InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-12-5-4-6-13(8-12)14(17)18-3/h4-8H,9H2,1-3H3
Standard InChI Key YNUYBDGRXGCBDA-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)OC)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate comprises a benzoate ester group connected to a 3,5-dimethylpyrazole ring through a methylene (-CH2_2-) linker. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, confers electron-rich characteristics that enhance its participation in hydrogen bonding and π-π stacking interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC14_{14}H16_{16}N2_2O2_2
Molecular Weight244.29 g/mol
IUPAC NameMethyl 3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate
Canonical SMILESCC1=CC(=NN1CC2=CC(=CC=C2)C(=O)OC)C

The compound exists as a solid at room temperature, with analogs such as its brominated derivative exhibiting melting points between 105–107°C . While direct experimental data for the title compound’s melting point is limited, computational models predict similar thermal stability due to structural parallels.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step sequence:

  • Alkylation of 3,5-Dimethylpyrazole: Reaction of 3,5-dimethylpyrazole with methyl 3-(bromomethyl)benzoate in the presence of a base (e.g., K2_2CO3_3) in anhydrous dimethylformamide (DMF) at 60–80°C yields the alkylated intermediate.

  • Esterification: Subsequent treatment with methanol and catalytic sulfuric acid completes the esterification, producing the target compound.

The reaction mechanism proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the electrophilic benzyl bromide derivative. Optimization studies indicate that yields exceeding 70% are achievable under inert atmospheres with rigorous moisture exclusion.

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance reaction control and throughput. Key industrial considerations include:

  • Solvent Recovery: DMF is recycled via distillation to reduce environmental impact.

  • Purity Control: Recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical applications .

Functional Applications

Medicinal Chemistry

Pyrazole derivatives are renowned for their bioactivity. Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate acts as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its methyl ester group enhances membrane permeability, facilitating cellular uptake.

Materials Science

The compound’s rigid aromatic core and electron-rich pyrazole make it a candidate for:

  • Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to construct metal-organic frameworks (MOFs) with tunable porosity.

  • Optoelectronic Materials: Pyrazole’s conjugation with the benzoate ester enables applications in organic light-emitting diodes (OLEDs).

Catalysis

In palladium-catalyzed cross-coupling reactions, the pyrazole moiety stabilizes catalytic intermediates, improving reaction efficiency in Suzuki-Miyaura couplings.

Comparative Analysis with Structural Analogs

DerivativeSubstituentMolecular Weight (g/mol)Key Applications
Brominated Analog 4-Bromo323.19Pharmaceutical intermediates
Nitro Derivative4-Nitro289.29Energetic materials synthesis
Parent CompoundNone244.29Versatile synthetic building block

The brominated analog’s higher molecular weight and halogen presence enhance its role in cross-coupling reactions, whereas the nitro derivative’s electron-withdrawing group favors explosive precursor applications .

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